1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde
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Overview
Description
1,1-Dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde is a complex organic compound with the molecular formula C15H17Cl2NO. This compound is characterized by its unique cyclopropa[c]quinoline structure, which includes a cyclopropane ring fused to a quinoline moiety. The presence of dichloro and tetramethyl groups further adds to its distinct chemical properties .
Preparation Methods
The synthesis of 1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde involves multiple steps, typically starting from readily available precursorsReaction conditions such as temperature, pressure, and the use of specific catalysts play a crucial role in the efficiency and yield of the synthesis .
Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring the consistent quality and purity of the compound. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
1,1-Dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,1-Dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde stands out due to its unique structural features and reactivity. Similar compounds include:
1,1,7,7a-Tetramethyl-1a,2,6,7,7a,7b-hexahydro-1H-cyclopropa[a]naphthalene: Shares a similar cyclopropane ring structure but differs in the fused ring system and functional groups.
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-: Contains dichloro and tetramethyl groups but has a different core structure.
Properties
CAS No. |
117536-10-4 |
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Molecular Formula |
C15H17Cl2NO |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde |
InChI |
InChI=1S/C15H17Cl2NO/c1-9-5-6-11-10(7-9)14(4)12(15(14,16)17)13(2,3)18(11)8-19/h5-8,12H,1-4H3 |
InChI Key |
SSDADYGJWYQFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3C2(C3(Cl)Cl)C)(C)C)C=O |
solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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